1-PHENYL-4-[2-(PROPYLSULFANYL)BENZOYL]PIPERAZINE
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Overview
Description
1-PHENYL-4-[2-(PROPYLSULFANYL)BENZOYL]PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives Piperazines are known for their wide range of biological and pharmaceutical activities This particular compound is characterized by the presence of a phenyl group, a propylsulfanyl group, and a benzoyl group attached to the piperazine ring
Preparation Methods
The synthesis of 1-PHENYL-4-[2-(PROPYLSULFANYL)BENZOYL]PIPERAZINE involves several steps, typically starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
1-PHENYL-4-[2-(PROPYLSULFANYL)BENZOYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the benzoyl group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, with common reagents including bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-PHENYL-4-[2-(PROPYLSULFANYL)BENZOYL]PIPERAZINE involves its interaction with specific molecular targets. It is known to bind to DNA-topoisomerase II complexes, inhibiting the enzyme’s activity and leading to the disruption of DNA replication in cancer cells . Additionally, it may interact with GABA receptors, similar to other piperazine derivatives, leading to neurological effects .
Comparison with Similar Compounds
1-PHENYL-4-[2-(PROPYLSULFANYL)BENZOYL]PIPERAZINE can be compared to other piperazine derivatives such as:
1-Phenyl-4-(phenylsulfonyl)piperazine: Known for its use in pharmaceutical applications, particularly as an intermediate in drug synthesis.
1-Methyl-4-(phenylsulfonyl)piperazine: Used in the synthesis of various bioactive compounds.
1-(2-Furoyl)-4-(phenylsulfonyl)piperazine: Studied for its potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-(2-propylsulfanylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-2-16-24-19-11-7-6-10-18(19)20(23)22-14-12-21(13-15-22)17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRMDWYJGUIIJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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